![molecular formula C17H14ClN3O2S2 B4008376 N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)
N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Übersicht
Beschreibung
The chemical compound is a part of the acetamide family, which has garnered interest due to its potential in various applications. While specific research directly addressing this compound is limited, related studies on similar acetamide derivatives provide insights into their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Research on acetamide derivatives, such as the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, shows that these compounds can be synthesized through carbodiimide condensation catalysis, indicating a convenient and fast method for synthesis (Yu et al., 2014). This suggests that similar methods might be applicable for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals specific orientations between aromatic rings and thiazole rings, along with the presence of intermolecular interactions (Saravanan et al., 2016). These insights can be useful for understanding the molecular geometry and potential reactivity of the target compound.
Chemical Reactions and Properties
Research into similar compounds has shown a range of chemical reactions, including condensation and amidation, to synthesize various acetamide derivatives with potential biological activities (Mohammadi-Farani et al., 2014). This indicates that the compound may also undergo similar reactions, contributing to its chemical diversity and potential applications.
Physical Properties Analysis
While specific studies on the physical properties of "N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" are not available, research on related compounds provides a baseline for understanding. Compounds in this category typically exhibit crystalline structures with defined melting points, solubility profiles, and stability under various conditions (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity with other chemical agents, potential for forming hydrogen bonds, and ability to participate in various chemical reactions, are crucial for their application in different fields. Studies on similar compounds highlight the versatility and reactivity of these molecules, suggesting that the compound of interest may share these properties (Sakthivel et al., 2007).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Intermolecular Interactions
Studies on compounds structurally related to "N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" have provided insights into their crystal structures and the nature of intermolecular interactions. These compounds exhibit 'V' shaped molecular structures with various intermolecular hydrogen bonds and π interactions, contributing to their 3-D arrays in crystal forms (Boechat et al., 2011).
Antibacterial Activity
Research into thiadiazole derivatives has highlighted their potential as antibacterial agents. Synthesis and evaluation of these compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, indicating their promise in addressing antibiotic resistance (Desai et al., 2008).
Anticancer Agents
Several studies have focused on the anticancer activities of thiadiazole derivatives. These compounds have been synthesized and tested for their effectiveness against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells. Some derivatives have shown high selectivity and apoptosis-inducing capabilities, suggesting their potential as anticancer agents (Evren et al., 2019).
Enzyme Inhibition
The exploration of thiadiazole and thiazole derivatives for enzyme inhibition, particularly targeting the VEGFR-2 signaling pathway, has yielded promising results. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with some showing the ability to induce apoptosis through the regulation of Bax and Bcl-2 proteins (Toolabi et al., 2022).
Antimicrobial Agents
The synthesis of novel thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity. These studies have contributed to the development of compounds with enhanced activity against a range of micro-organisms, furthering the search for new and effective antimicrobial agents (Mistry et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-11-20-21-17(25-11)24-10-16(22)19-13-4-8-15(9-5-13)23-14-6-2-12(18)3-7-14/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTFUSBVFNPKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



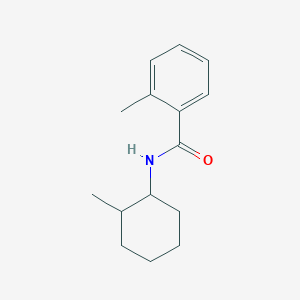
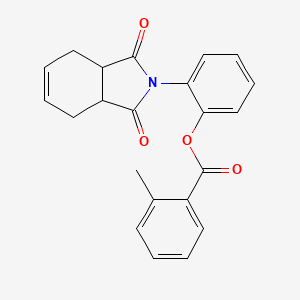
![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)
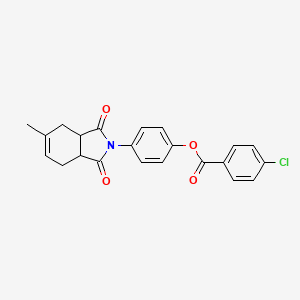
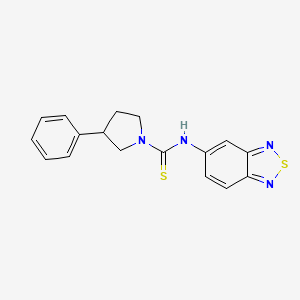
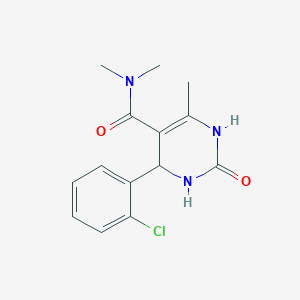
![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)
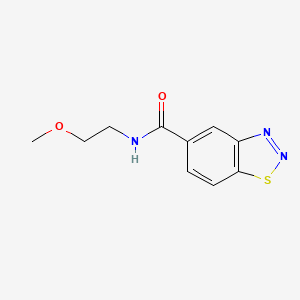

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008368.png)
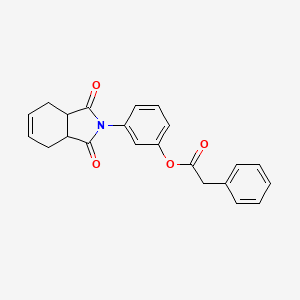
![5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008382.png)
![4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)
